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For Researchers, Scientists, and Drug Development Professionals

Introduction
H-89 is a potent, cell-permeable isoquinolinesulfonamide compound widely utilized in cellular

biology and pharmacology as a research tool.[1] Initially characterized as a selective inhibitor of

cAMP-dependent Protein Kinase A (PKA), it has become an invaluable agent for investigating

the roles of PKA in a myriad of cellular processes.[1] However, subsequent research has

revealed a more complex pharmacological profile, with inhibitory activity against several other

kinases. This guide provides an in-depth overview of the chemical structure, physicochemical

and pharmacological properties, and experimental applications of H-89, tailored for the

scientific community.

Chemical Structure and Identifiers
H-89, chemically known as N-(2-{[(2E)-3-(4-Bromophenyl)prop-2-en-1-

yl]amino}ethyl)isoquinoline-5-sulfonamide, is a synthetic organic compound.[1] Its structure

features an isoquinoline sulfonamide moiety linked to a bromocinnamylaminoethyl group. The

dihydrochloride salt is a common commercially available form.
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Identifier Value

IUPAC Name
N-(2-{[(2E)-3-(4-Bromophenyl)prop-2-en-1-

yl]amino}ethyl)isoquinoline-5-sulfonamide[1]

CAS Number
127243-85-0 (free base)[1], 130964-39-5

(dihydrochloride)[2][3]

Chemical Formula
C₂₀H₂₀BrN₃O₂S (free base)[1],

C₂₀H₂₀BrN₃O₂S·2HCl (dihydrochloride)[2]

SMILES
O=S(C1=CC=CC2=C1C=CN=C2)

(NCCNC/C=C/C3=CC=C(Br)C=C3)=O[4]

PubChem CID
449241 (free base)[1], 5702541

(dihydrochloride)

Physicochemical Properties
H-89 is typically supplied as a crystalline solid or film.[3] Its solubility and stability are critical

considerations for experimental design.

Property Value

Molecular Weight
446.36 g/mol (free base)[1], 519.28 g/mol

(dihydrochloride)[2]

Appearance White to light yellow solid[4]

Solubility

DMSO: up to 100 mM[1] Water: Soluble to 25

mM (as dihydrochloride)[1] Ethanol: Sparingly

soluble DMF: Soluble

Storage and Stability

Store at -20°C. Stock solutions in DMSO can be

stored at -20°C for several months. Avoid

repeated freeze-thaw cycles. Protect from light.

Pharmacological Properties
Mechanism of Action
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H-89 primarily functions as an ATP-competitive inhibitor of protein kinases.[1] Its inhibitory

action on PKA is achieved by binding to the ATP-binding pocket of the PKA catalytic subunit,

thereby preventing the phosphorylation of its downstream substrates.[1]

Kinase Selectivity Profile
While widely used as a PKA inhibitor, H-89 exhibits activity against a range of other kinases. It

is crucial for researchers to be aware of these off-target effects when interpreting experimental

results.

Kinase Target IC₅₀ / Kᵢ (nM)

Protein Kinase A (PKA) Kᵢ: 48[3], IC₅₀: 135[1]

S6K1 (p70S6K) IC₅₀: 80[1]

MSK1 IC₅₀: 120[1]

ROCKII IC₅₀: 270[1]

PKG ~10-fold less potent than for PKA[1]

PKC Kᵢ: 31,700

Myosin Light Chain Kinase (MLCK) Kᵢ: 28,300

Ca²⁺/calmodulin-dependent protein kinase II

(CaMKII)
Kᵢ: 29,700

Casein Kinase I Kᵢ: 38,300

Note: IC₅₀ and Kᵢ values can vary depending on the assay conditions.

PKA-Independent Effects
Beyond its kinase inhibitory activity, H-89 has been reported to have several PKA-independent

effects, including:

Direct inhibition of various potassium currents.[1]

Induction of morphological changes and growth inhibition in some cancer cell lines.
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Effects on intracellular protein trafficking.

Experimental Protocols
In Vitro PKA Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of H-89 on PKA

in a cell-free system.

Materials:

Recombinant active PKA catalytic subunit

PKA substrate peptide (e.g., Kemptide)

H-89

ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for colorimetric/luminescent assays)

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

Assay plates (e.g., 96-well)

Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive

assays; phosphospecific antibodies for ELISA-based assays; luciferase/luciferin for

luminescence-based assays)

Procedure:

Prepare a stock solution of H-89 in DMSO.

Serially dilute H-89 to the desired concentrations in the kinase reaction buffer.

In a 96-well plate, add the PKA enzyme and the PKA substrate peptide to each well.

Add the different concentrations of H-89 or vehicle (DMSO) to the respective wells and pre-

incubate for 10-15 minutes at 30°C.

Initiate the kinase reaction by adding ATP to each well.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1203008?utm_src=pdf-body
https://www.benchchem.com/product/b1203008?utm_src=pdf-body
https://www.benchchem.com/product/b1203008?utm_src=pdf-body
https://www.benchchem.com/product/b1203008?utm_src=pdf-body
https://www.benchchem.com/product/b1203008?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate the plate at 30°C for a specified time (e.g., 20-30 minutes).

Stop the reaction (e.g., by adding a stop solution like EDTA or by spotting onto

phosphocellulose paper).

Detect the amount of phosphorylated substrate using an appropriate method.

Calculate the percentage of PKA inhibition for each H-89 concentration and determine the

IC₅₀ value.

Western Blot Analysis of CREB Phosphorylation
This protocol describes how to assess the effect of H-89 on the PKA-mediated phosphorylation

of CREB in cultured cells.

Materials:

Cultured cells

H-89

Cell culture medium and supplements

PKA activator (e.g., Forskolin, 8-Br-cAMP)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and electrophoresis apparatus

Western blot transfer system

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
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HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Seed cells in culture plates and allow them to adhere and grow to the desired confluency.

Pre-treat the cells with various concentrations of H-89 or vehicle (DMSO) for a specified time

(e.g., 30-60 minutes).

Stimulate the cells with a PKA activator (e.g., Forskolin) for a short period (e.g., 15-30

minutes) to induce CREB phosphorylation.

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Determine the protein concentration of the lysates using a BCA assay.

Denature the protein samples by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose

membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Detect the chemiluminescent signal using an imaging system.

Strip the membrane and re-probe with the anti-total CREB antibody as a loading control.

Quantify the band intensities to determine the relative levels of phosphorylated CREB.
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Cell Viability Assay (MTT/WST-1)
This protocol provides a method to evaluate the effect of H-89 on the viability of cultured cells.

Materials:

Cultured cells

H-89

Cell culture medium and supplements

96-well cell culture plates

MTT or WST-1 reagent

Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

Treat the cells with a range of concentrations of H-89 or vehicle (DMSO) for the desired

duration (e.g., 24, 48, or 72 hours).

After the treatment period, add the MTT or WST-1 reagent to each well according to the

manufacturer's instructions.

Incubate the plate for 1-4 hours at 37°C.

If using the MTT assay, add the solubilization solution to dissolve the formazan crystals.

Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for

WST-1) using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control cells.
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Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to

H-89's mechanism of action and its application in experimental settings.

PKA Signaling Pathway and Inhibition by H-89
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Caption: PKA signaling pathway and the inhibitory action of H-89.
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Experimental Workflow for Assessing H-89 Effects on Cell Viability
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Caption: A typical experimental workflow for evaluating the effect of H-89 on cell viability.
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Conclusion
H-89 remains a valuable and widely used tool for studying cellular signaling pathways. Its

primary utility lies in its potent inhibition of PKA, which has enabled significant advances in

understanding the role of this kinase in health and disease. However, researchers must

exercise caution and consider its off-target effects when designing experiments and interpreting

data. The use of complementary approaches, such as employing other PKA inhibitors or

genetic manipulation of PKA subunits, is recommended to validate findings attributed solely to

H-89. This comprehensive guide provides the necessary technical information to facilitate the

effective and responsible use of H-89 in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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